1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
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Description
1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C20H13F3N2O3S and its molecular weight is 418.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research focused on the synthesis of new sulfur- and nitrogen-containing derivatives based on thiourea and acetophenone has revealed compounds with significant biological activities. For instance, derivatives synthesized using phenylthiourea and acetylacetone demonstrated antioxidant effects and the ability to stabilize biological membranes at low concentrations. These findings suggest potential applications in drug development due to the compounds' effects on mitochondrial membrane potential and binding to carrier proteins (Farzaliyev et al., 2020).
Antituberculosis and Cytotoxicity Studies
- A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some derivatives demonstrated potent activity, suggesting their potential as antituberculosis agents. These compounds also showed no cytotoxic effects against mouse fibroblast cell lines in vitro, highlighting their safety profile (Chitra et al., 2011).
Antimicrobial Activity
- The antimicrobial activity of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one was reported against various strains including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. The compound's S-alkylation and structure were confirmed through single crystal X-ray structure analysis, indicating a potential for the development of new antimicrobial agents (Attia et al., 2014).
Catalysis and Chemical Synthesis
- The efficient, catalyst-free synthesis of diverse substituted compounds demonstrates the utility of certain heteroatomic compounds in organic synthesis. These findings are crucial for the development of environmentally friendly and economically feasible synthetic routes in pharmaceutical chemistry (Brahmachari & Nayek, 2017).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S/c21-20(22,23)18-9-14(12-4-2-1-3-5-12)24-19(25-18)29-10-15(26)13-6-7-16-17(8-13)28-11-27-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMXTVHABRLACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.